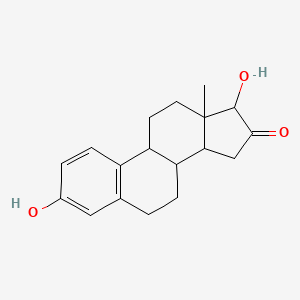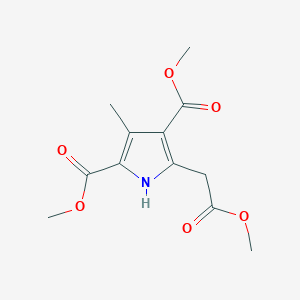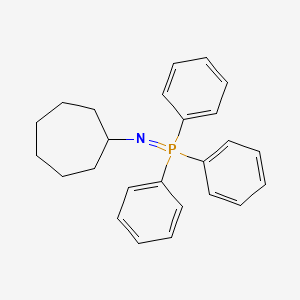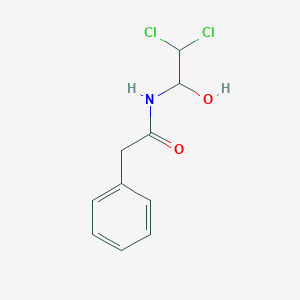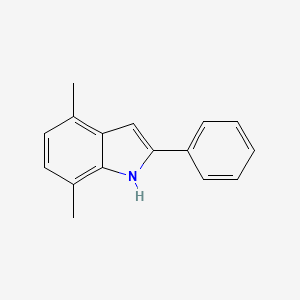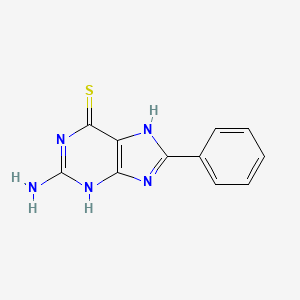
2-Amino-8-phenyl-3,7-dihydropurine-6-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-8-phenyl-3,7-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family It is characterized by the presence of an amino group at the 2-position, a phenyl group at the 8-position, and a thione group at the 6-position of the purine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-phenyl-3,7-dihydropurine-6-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopurine with benzaldehyde under acidic conditions to form the intermediate Schiff base, followed by cyclization and thiolation to introduce the thione group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the sustainability of the production process.
化学反应分析
Types of Reactions: 2-Amino-8-phenyl-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
科学研究应用
2-Amino-8-phenyl-3,7-dihydropurine-6-thione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 2-Amino-8-phenyl-3,7-dihydropurine-6-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may inhibit or activate signaling pathways related to cell proliferation, apoptosis, and immune response. For example, it can inhibit xanthine oxidase, an enzyme involved in purine metabolism, thereby reducing the production of uric acid.
相似化合物的比较
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with antineoplastic properties.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Uniqueness: 2-Amino-8-phenyl-3,7-dihydropurine-6-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 8-position and thione group at the 6-position differentiate it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
属性
CAS 编号 |
15385-67-8 |
|---|---|
分子式 |
C11H9N5S |
分子量 |
243.29 g/mol |
IUPAC 名称 |
2-amino-8-phenyl-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C11H9N5S/c12-11-15-9-7(10(17)16-11)13-8(14-9)6-4-2-1-3-5-6/h1-5H,(H4,12,13,14,15,16,17) |
InChI 键 |
VZCKQGRLSTVLJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=S)N=C(N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
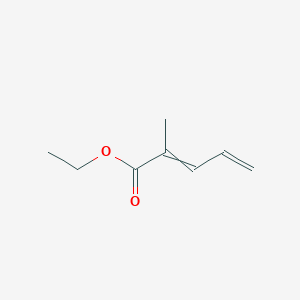
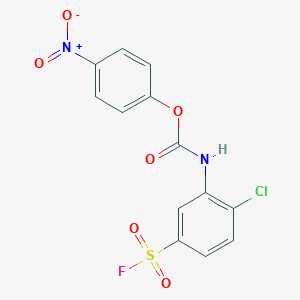
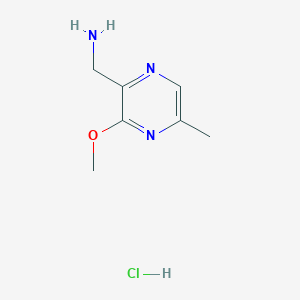
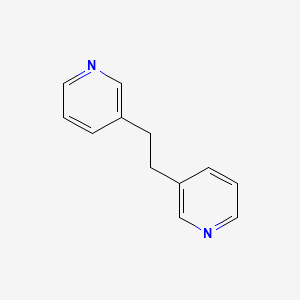
![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)

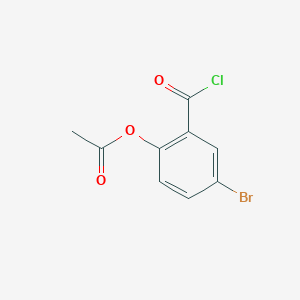
![7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-](/img/structure/B13997187.png)
